5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-5-azaspiro[35]nonane-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The Boc group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It can serve as a precursor for bioactive compounds that may have biological activity. Medicine: Industry: Its use in chemical synthesis and material science can lead to the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would vary based on the final product and its intended use.
Comparison with Similar Compounds
5-(Boc)-5-azaspiro[2.5]octane-7-carboxylic acid: Similar structure but with a different ring size.
5-(Boc)-5-azaspiro[3.4]octane-8-carboxylic acid: Similar spirocyclic framework but with a different substitution pattern.
Uniqueness: 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is unique due to its specific combination of the Boc protecting group and the spirocyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(11(16)17)9-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJOBDBLUZYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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